molecular formula C22H21ClFN3O3 B2615497 [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone CAS No. 497060-57-8

[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B2615497
CAS No.: 497060-57-8
M. Wt: 429.88
InChI Key: FQQQIDMUZUMOGS-UHFFFAOYSA-N
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Description

[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorinated and fluorinated phenyl group, an oxazole ring, and a piperazine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the oxazole ring and the attachment of the piperazine moiety. The process may start with the chlorination and fluorination of a phenyl ring, followed by the formation of the oxazole ring through cyclization reactions. The final step involves the coupling of the oxazole derivative with the piperazine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorinated and fluorinated phenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of the chlorine or fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential interactions with biological molecules and its effects on cellular processes. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone include other oxazole derivatives and piperazine-containing molecules. Examples include:

  • [2-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
  • [3-(2-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both chlorinated and fluorinated phenyl groups, along with the oxazole and piperazine moieties, gives it distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-14-19(21(25-30-14)20-15(23)6-5-7-16(20)24)22(28)27-12-10-26(11-13-27)17-8-3-4-9-18(17)29-2/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQQIDMUZUMOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326290
Record name [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

497060-57-8
Record name [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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